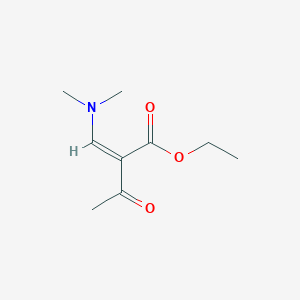

Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate is an organic compound that belongs to the class of enaminones Enaminones are known for their versatile reactivity and are used as intermediates in the synthesis of various heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

On an industrial scale, the synthesis of (Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

(Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of metabolic pathways, which is particularly useful in the development of anticancer drugs .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate: Similar in structure but lacks the (Z)-configuration.

Methyl 2-((dimethylamino)methylene)-3-oxobutanoate: Similar but with a methyl group instead of an ethyl group.

Propyl 2-((dimethylamino)methylene)-3-oxobutanoate: Similar but with a propyl group instead of an ethyl group.

Uniqueness

(Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate is unique due to its (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration can lead to different biological activities compared to its (E)-isomer or other similar compounds .

Biological Activity

Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate, also known as Ethyl 2-acetyl-3-(dimethylamino)acrylate, is an organic compound with the molecular formula C9H15NO3. This compound has garnered attention for its diverse biological activities and applications in organic synthesis, pharmaceuticals, and polymer chemistry. Below is a detailed examination of its biological activity, including mechanisms of action, research findings, and potential applications.

Ethyl 2-acetyl-3-(dimethylamino)acrylate is characterized as a colorless to pale red liquid with a boiling point of approximately 174-175°C and a melting point of -12°C. The synthesis typically involves a two-step process:

- Reaction with Dimethylformamide : 2-Acetyl ethyl acrylate reacts with dimethylformamide.

- Condensation Reaction : This product undergoes further catalysis with alkali to yield the final compound.

The biological activity of Ethyl 2-acetyl-3-(dimethylamino)acrylate is primarily attributed to its ability to participate in various chemical reactions, including:

- Esterification Reactions : This allows it to form esters, which can have different biological properties.

- Michael Addition Reactions : The compound acts as a nucleophile in reactions involving α,β-unsaturated carbonyl compounds, facilitating the formation of more complex structures.

1. Pharmaceutical Applications

Ethyl 2-acetyl-3-(dimethylamino)acrylate serves as a synthetic precursor in the development of various drugs. Its derivatives have shown potential in:

- Antiproliferative Activity : Research indicates that derivatives synthesized from this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, it has been used in the synthesis of pyrrolotriazine derivatives which are evaluated for their anticancer properties .

2. Polymer Chemistry

This compound is utilized in the preparation of amphiphilic copolymers and polymeric nanocarriers for drug delivery systems. These nanocarriers are engineered to release bioactive agents in response to specific stimuli such as pH changes or temperature variations.

3. Histone Deacetylase Inhibition

Emerging studies suggest that compounds derived from Ethyl 2-acetyl-3-(dimethylamino)acrylate may act as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known for their role in cancer therapy by inducing apoptosis in cancer cells through modulation of gene expression related to cell cycle regulation .

Case Studies

Several studies have explored the biological implications of Ethyl 2-acetyl-3-(dimethylamino)acrylate:

- Synthesis of Anticancer Agents : A study demonstrated that this compound could be an essential building block for synthesizing new anticancer agents that target specific pathways involved in tumor growth .

- Polymeric Nanocarriers : Research has shown that polymeric nanocarriers based on this compound can effectively deliver chemotherapeutic agents while minimizing side effects by targeting specific tissues or cells.

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| Ethyl 2-acetyl-3-(dimethylamino)acrylate | Antiproliferative, HDAC inhibition | Drug synthesis, Polymer chemistry |

| Ethyl 3-(dimethylamino)acrylate | Similar reactivity but different applications | Organic synthesis |

| 2-Acetyl-3-(dimethylamino)acrylic Acid Ethyl Ester | Related structure with potential pharmaceutical applications | Drug development |

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate |

InChI |

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6- |

InChI Key |

LQSOVGAUOHMPLK-VURMDHGXSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\N(C)C)/C(=O)C |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.